molecular formula C13H20N3O5P B5040320 Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate

Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate

Cat. No.: B5040320
M. Wt: 329.29 g/mol
InChI Key: SVFBVKHVCKYYTC-UHFFFAOYSA-N
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Description

Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate is an organophosphorus compound with a complex structure that includes a phosphonate group, a phenylcarbamoyl group, and an aminocarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with appropriate amines and phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include diethyl phosphite, diethyl (aminomethyl)phosphonate, and diethyl (substituted phenyl)phosphonates .

Uniqueness

Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[(2-diethoxyphosphorylacetyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N3O5P/c1-3-20-22(19,21-4-2)10-12(17)15-16-13(18)14-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFBVKHVCKYYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)NNC(=O)NC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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